6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile
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Overview
Description
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a hydroxynicotinonitrile moiety. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of phenyl rings, followed by the formation of the nicotinonitrile core. The hydroxyl group is introduced through a controlled hydrolysis reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in production. Purification processes, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under specific conditions.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenyl groups and hydroxynicotinonitrile moiety play a crucial role in binding to these targets, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-phenyl-2-hydroxynicotinonitrile
- 6-(2,4-Dichlorophenyl)-4-phenyl-2-hydroxynicotinonitrile
- 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-methoxynicotinonitrile
Uniqueness
What sets 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile apart from similar compounds is its specific combination of chlorinated phenyl groups and the hydroxynicotinonitrile core. This unique structure imparts distinct chemical properties, making it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O/c19-11-3-1-10(2-4-11)17-8-14(15(9-22)18(24)23-17)13-6-5-12(20)7-16(13)21/h1-8H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNUVWSMRGOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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